5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVJGIWTWBRGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)NC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 5 Bromo 1h Benzo D 7 8 Oxazin 2 4h One and Its Analogues
Nucleophilic Attack and Ring-Opening Reactions of the Benzoxazinone (B8607429) Core
The fundamental reactivity of the 1,3-benzoxazin-4-one ring system is dictated by the electrophilic nature of its carbonyl carbons and the stability of the heterocyclic ring. Nucleophilic attack is a primary pathway for the functionalization and transformation of this scaffold. The attack typically occurs at the C4-carbonyl or the C2 position, leading to the cleavage of the ester (O1-C2) or amide (N3-C4) bond, respectively. The specific outcome of the reaction is influenced by the nature of the nucleophile, the substituents on the benzoxazinone ring, and the reaction conditions.
The reaction of benzoxazinone derivatives with primary and secondary amines is a well-established method for the synthesis of N-substituted 2-aminobenzamides and quinazolinone derivatives. The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the carbonyl carbon (C4) of the benzoxazinone ring. This is followed by the opening of the heterocyclic ring to form an intermediate, which can then undergo further reactions.
For instance, studies on analogues such as 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one have shown that reactions with primary amines like benzylamine (B48309) or secondary amines such as piperidine (B6355638) and morpholine (B109124) proceed via nucleophilic attack and subsequent ring-opening. idosi.org This reaction typically involves refluxing the benzoxazinone with the amine in a solvent like ethanol (B145695) for several hours. idosi.org The initial product is an N-substituted 2-aminobenzamide (B116534) derivative, which can be isolated or can cyclize in situ to form a quinazolinone.
Table 1: Reactions of Benzoxazinone Analogues with Amines
| Benzoxazinone Analogue | Amine | Product Type | Reference |
|---|---|---|---|
| 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one | Benzyl amine | Quinazolinone derivative | idosi.org |
| 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one | Piperidine | Quinazolinone derivative | idosi.org |
| 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one | Morpholine | Quinazolinone derivative | idosi.org |
Hydrazine (B178648) and its derivatives are potent nucleophiles that react readily with benzoxazinones, providing a classical route to 3-aminoquinazolin-4(3H)-ones. The reaction of a 2-substituted-4H-benzo[d] nih.govnih.govoxazin-4-one with hydrazine hydrate (B1144303) typically results in the formation of the corresponding 3-amino-2-substituted-quinazolin-4(3H)-one. researchgate.netgsconlinepress.com
The mechanism involves the nucleophilic attack of the terminal nitrogen of hydrazine on the C4-carbonyl group of the benzoxazinone. This leads to the opening of the oxazinone ring to form a 2-(acylamino)benzohydrazide intermediate. Subsequent intramolecular cyclization through the elimination of a water molecule affords the stable quinazolinone ring system. For example, 2-methyl-4H-benzo[d] nih.govnih.govoxazin-4-one reacts with hydrazine hydrate to yield 3-amino-2-methylquinazolin-4-(3H)-one. researchgate.net Similarly, reactions have been demonstrated with substituted hydrazines like benzoyl hydrazine. idosi.org
Beyond simple amines and hydrazines, the benzoxazinone core can react with a variety of other nitrogen and oxygen nucleophiles. For example, guanidine (B92328) hydrochloride has been used as a nitrogen nucleophile in reactions with benzoxazinone analogues. idosi.org
Oxygen nucleophiles, such as alcohols, can also induce ring-opening. The reaction of 6,8-dibromo-2-ethyl-4H-benzo[d] nih.govnih.govoxazin-4-one with ethanol leads to the formation of the corresponding ethyl benzoate (B1203000) derivative, demonstrating the susceptibility of the heterocyclic ring to alcoholysis. nih.gov This reaction proceeds via nucleophilic attack of the ethanol oxygen on the carbonyl carbon, leading to cleavage of the ring.
Rearrangement and Transformation Reactions of Benzoxazinone Structures
Benzoxazinone derivatives are valuable intermediates because they can be readily converted into other, often more complex, heterocyclic systems. These transformations can involve rearrangements or multi-step reaction sequences initiated by ring-opening.
One of the most significant transformations of benzoxazinones is their conversion to quinazolinones. Quinazolinones are a class of heterocyclic compounds with a wide range of pharmacological activities. researchgate.net The synthesis of quinazolinones from benzoxazinones is a common and efficient strategy. idosi.orgresearchgate.net
This conversion is typically achieved by reacting the benzoxazinone with an appropriate nitrogen source. As discussed previously, primary amines and hydrazine derivatives are common reagents for this purpose. idosi.orgnih.govresearchgate.net The reaction of a benzoxazinone with an amine leads to a 3-substituted quinazolin-4(3H)-one, while reaction with hydrazine yields a 3-aminoquinazolin-4(3H)-one. researchgate.net The general pathway involves the initial nucleophilic attack and ring-opening, followed by an intramolecular cyclization-condensation step.
Table 2: Synthesis of Quinazolinones from Benzoxazinones
| Starting Benzoxazinone | Reagent | Product | Reference |
|---|---|---|---|
| 2-methyl-4H-benzo[d] nih.govnih.govoxazin-4-one | Hydrazine hydrate | 3-Amino-2-methylquinazolin-4-(3H)-one | researchgate.net |
| 7-chloro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one | Hydrazine hydrate | 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | gsconlinepress.com |
| 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one | Benzyl amine | 6,8-dibromo-3-benzyl-2-(3,5-dinitrophenyl)quinazolin-4(3H)-one | idosi.org |
The versatility of the benzoxazinone core allows for its transformation into various other heterocyclic structures beyond quinazolinones. The reaction with carbon nucleophiles can lead to different ring systems. For example, the reaction of 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one with active methylene (B1212753) compounds like diethyl malonate or ethyl cyanoacetate (B8463686) in the presence of pyridine (B92270) results in the formation of quinoline (B57606) derivatives. idosi.org Specifically, these reactions yield 6,8-dibromo-2-(3,5-dinitrophenyl)-4-oxo-3,4-dihydroquinoline-3-carboxylic acid and 6,8-dibromo-2-(3,5-dinitrophenyl)-4-oxo-3,4-dihydroquinoline-3-carbonitrile, respectively. idosi.org
While the direct conversion of 5-bromo-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one to pyrazolyl anthranilic acid or oxadiazoles (B1248032) is not explicitly detailed in the provided context, the synthesis of 1,3,4-oxadiazoles is a known area of heterocyclic chemistry. nih.gov The formation of such systems from a benzoxazinone precursor would likely involve a multi-step synthesis, potentially starting with a hydrazine derivative to form a hydrazide intermediate which could then be cyclized to an oxadiazole ring.
Electrochemical Rearrangements into Benzoxazinones
An unexpected and efficient method for synthesizing benzoxazinones involves the electrochemical rearrangement of 3-hydroxyoxindoles. univie.ac.atnih.govacs.org This approach is noted for its mild and environmentally friendly reaction conditions, offering moderate to excellent yields of the benzoxazinone products. univie.ac.atacs.orgnih.gov The reaction is typically carried out in an undivided cell using a graphite (B72142) anode and a platinum cathode under a constant current. nih.govacs.org For instance, the initial unoptimized reaction of a 3-hydroxy-2-oxindole derivative in the presence of methanol (B129727) in tetrahydrofuran (B95107) (THF) with tetrabutylammonium (B224687) hexafluorophosphate (B91526) as the supporting electrolyte yielded the corresponding 3,1-benzoxazin-2-one product in 62% yield. nih.gov
This electrochemical transformation demonstrates broad functional-group tolerance. nih.gov A variety of substitutions on the aromatic ring of the oxindole (B195798) starting material are well-tolerated, leading to the desired benzoxazinone products in moderate yields. acs.org However, certain substituents, such as a nitro group, may not be compatible with the reaction conditions. acs.org The structural confirmation of the resulting benzoxazinone core has been achieved through X-ray diffraction analysis. acs.org This method provides a practical and mechanistically intriguing route to access 3,1-benzoxazin-2-one derivatives. nih.gov
Table 1: Conditions for Electrochemical Rearrangement
| Parameter | Condition |
|---|---|
| Cell Type | Undivided |
| Anode | Graphite (C) |
| Cathode | Platinum (Pt) |
| Current | Constant current (e.g., 10 mA) |
| Electrolyte | Tetrabutylammonium hexafluorophosphate (nBu4PF6) |
| Solvent | Methanol (MeOH) in Tetrahydrofuran (THF) |
Cascade and Domino Reactions Involving Benzoxazinones
Cascade reactions provide an efficient pathway for the synthesis of complex heterocyclic structures from simpler precursors. One such example is the yttrium(III) triflate (Y(OTf)3)-catalyzed cascade formal [4+2] cyclization for the formation of 1,4-benzoxazine scaffolds. rsc.orgresearchgate.net This process involves the reaction of benzoxazoles with propargyl alcohols, proceeding through a ring-opening and regioselective ring-closure mechanism. rsc.orgresearchgate.net This mild and practical protocol allows for the preparation of a wide range of aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields with good functional group tolerance. rsc.org Mechanistic studies have indicated that this transformation involves an SN1 nucleophilic substitution of the benzoxazole (B165842) with a propargyl cation. rsc.orgresearchgate.net
Domino reactions that involve carbonylation and cyclization steps are a powerful tool for constructing benzoxazinone cores. A notable example is the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source. organic-chemistry.org This method is advantageous as paraformaldehyde is an inexpensive, stable, and easy-to-handle reagent. organic-chemistry.org This reaction provides a direct route to substituted benzoxazinones, which is particularly relevant for the synthesis of derivatives like 5-Bromo-1H-benzo[d] univie.ac.atnih.govoxazin-2(4H)-one from appropriate bromo-substituted precursors. organic-chemistry.org
Another domino approach for the synthesis of 1,3-benzoxazin-4-one derivatives involves the ZnCl2-promoted cyclization of 2-hydroxybenzonitriles and ketones. rsc.org This method offers several advantages, including the use of inexpensive and commercially available reagents, operational simplicity, mild conditions, and high efficiency. rsc.org The reaction proceeds in good yields and provides a complementary strategy for the construction of the 1,3-benzoxazin-4-one skeleton. rsc.org
Table 2: Examples of Domino Reactions for Benzoxazinone Synthesis
| Reaction Type | Catalyst/Promoter | Starting Materials | Product Type |
|---|---|---|---|
| Carbonylation-Cyclization | Palladium | N-(o-bromoaryl)amides, Paraformaldehyde | Substituted Benzoxazinones |
Elucidation of Reaction Mechanisms and Intermediates
The mechanism of the electrochemical rearrangement of 3-hydroxyoxindoles to benzoxazinones has been investigated through several control experiments. nih.govacs.org These studies suggest the likely involvement of a peroxide intermediate. univie.ac.atacs.orgnih.gov The proposed mechanism involves the initial oxidation of the 3-hydroxyoxindole at the anode to form a peroxide intermediate. acs.org This intermediate then rearranges to a benzoxazinone benzylic radical. nih.govacs.org
The involvement of a peroxide was supported by a positive control experiment where a prepared peroxide, when subjected to the electrochemical conditions, yielded the corresponding benzoxazinone product in significant yield. nih.govacs.org Further evidence for a radical pathway was obtained by conducting the reaction in the presence of a radical scavenger, butylated hydroxytoluene (BHT), which resulted in the formation of a BHT-benzoxazinone adduct as the exclusive product. nih.govacs.org This suggests the formation of a benzoxazinone benzylic radical, which is then proposed to undergo a second oxidation to form a stable benzylic carbocation that is subsequently trapped by the solvent (e.g., methanol) to give the final product. acs.org
The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is characterized by a two-step process where the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com This pathway is favored for substrates that can form stable carbocations, such as tertiary alkyl halides. youtube.comyoutube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate and not the nucleophile. masterorganicchemistry.comyoutube.com
In the context of benzoxazine (B1645224) synthesis, the Y(OTf)3-catalyzed cascade reaction of benzoxazoles with propargylic alcohols is understood to proceed via an SN1 pathway. rsc.orgresearchgate.net The Lewis acid catalyst, Y(OTf)3, facilitates the formation of a propargyl cation from the propargylic alcohol. researchgate.net The nucleophilic benzoxazole then attacks this carbocation. rsc.org Because the carbocation intermediate is planar, the nucleophile can attack from either face, which typically leads to a mixture of stereoisomers if a chiral center is formed. masterorganicchemistry.comyoutube.com The stability of the carbocation intermediate is a key factor in the feasibility of this reaction pathway. youtube.comyoutube.com
Computational Chemistry and Theoretical Studies on 5 Bromo 1h Benzo D 7 8 Oxazin 2 4h One Systems
Quantum Chemical Calculations (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties with high accuracy.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy conformation. For 5-Bromo-1H-benzo[d] nih.govmdpi.comoxazin-2(4H)-one, the benzoxazinone (B8607429) core, consisting of two fused rings, is expected to be nearly planar.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Benzoxazinone Structure
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O (ester) | 1.756 | |
| C-O (ester) | 1.370 | |
| C-N | 1.380 | |
| C-C (aromatic) | 1.390 - 1.410 | |
| C-N-C | ||
| O-C-N | ||
| Note: Data is illustrative and based on calculations for similar benzoxazinone structures. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. sigmaaldrich.com
A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemspider.com For benzoxazinone systems, the HOMO is typically distributed over the electron-rich benzene (B151609) ring, while the LUMO is often localized on the carbonyl groups and the heterocyclic portion of the molecule. The introduction of a bromine atom, an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO and potentially reduce the energy gap, thereby influencing the molecule's reactivity profile.
Table 2: Representative FMO Energies and Energy Gap for a Substituted Heterocyclic Compound
| Parameter | Energy (eV) |
| EHOMO | -6.50 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
| Note: This table presents typical values found in DFT studies of related aromatic heterocyclic systems to illustrate the concept. |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include electronegativity (χ), chemical potential (μ), and electrophilicity (ω).
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.
Electronegativity (χ): Defined as the negative of the chemical potential (χ = -μ), it represents the power of a molecule to attract electrons.
Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated using the formula ω = μ² / (2η), where η is the chemical hardness.
These indices are vital for comparing the reactivity of different compounds and predicting their behavior in chemical reactions.
Chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to change in its electron distribution.
Chemical Hardness (η): Calculated as η = (ELUMO - EHOMO) / 2, it is directly related to the HOMO-LUMO gap. Hard molecules have a large energy gap and are less reactive.
Global Softness (S): Calculated as S = 1 / (2η), it indicates the capacity of a molecule to receive electrons. Soft molecules have a small energy gap and are more reactive.
For 5-Bromo-1H-benzo[d] nih.govmdpi.comoxazin-2(4H)-one, these parameters would provide a quantitative measure of its stability and reactivity, which is essential for designing synthetic pathways and understanding potential interactions.
The distribution of electron density within a molecule is key to understanding its electrostatic interactions and reactive sites. Molecular Electrostatic Potential (MESP) maps are visual tools that illustrate the charge distribution. nih.gov On an MESP map, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), prone to nucleophilic attack. nih.gov
For a molecule like 5-Bromo-1H-benzo[d] nih.govmdpi.comoxazin-2(4H)-one, the MESP would likely show negative potential around the oxygen atoms of the carbonyl groups and the bromine atom, highlighting these as potential sites for hydrogen bonding or coordination. Positive potential would be expected around the N-H proton. Furthermore, Mulliken population analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative basis for understanding intramolecular charge transfer and the molecule's dipole moment. nih.gov
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. sigmaaldrich.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a drug's activity. mdpi.comnih.gov
While specific docking studies for 5-Bromo-1H-benzo[d] nih.govmdpi.comoxazin-2(4H)-one are not documented, the benzoxazinone scaffold has been investigated as an inhibitor for various enzymes. nih.govsigmaaldrich.com For example, related benzoxazine (B1645224) derivatives have been docked into the active sites of proteins like carbonic anhydrase to explore their potential as antimicrobial agents. bldpharm.com
A typical docking simulation for 5-Bromo-1H-benzo[d] nih.govmdpi.comoxazin-2(4H)-one would involve:
Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).
Defining the binding site or active site of the protein.
Docking the optimized 3D structure of the ligand into this site using software like AutoDock or Glide.
Analyzing the results, which are scored based on binding affinity (e.g., in kcal/mol). The best poses reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. sigmaaldrich.com
These simulations could reveal, for instance, that the carbonyl oxygen atoms and the N-H group of the benzoxazinone ring act as key hydrogen bond acceptors and donors, respectively, anchoring the molecule within the protein's active site. The bromo-substituted phenyl ring could engage in hydrophobic or halogen bonding interactions, further stabilizing the complex.
An in-depth analysis of the scientific literature reveals a notable absence of specific computational chemistry and quantitative structure-activity relationship (QSAR) studies focused exclusively on the compound 5-Bromo-1H-benzo[d]oxazin-2(4H)-one . While the broader class of benzoxazinones has been the subject of various computational and medicinal chemistry investigations, detailed research applying advanced theoretical models directly to this specific bromo-substituted derivative is not extensively documented in publicly accessible research.
The user-provided outline specifies highly detailed areas of computational research, including the prediction of binding modes with specific enzymes like HSV-1 Protease and Paraoxonase 1 (PON1), molecular dynamics simulations, and sophisticated QSAR modeling. These analyses are typically performed as part of targeted drug discovery projects. The lack of published data for 5-Bromo-1H-benzo[d]oxazin-2(4H)-one in these precise contexts suggests that it has likely not been a primary focus of such intensive research efforts, or the results of such studies have not been disclosed in the public domain.
Therefore, a detailed article conforming to the requested structure and focusing solely on 5-Bromo-1H-benzo[d]oxazin-2(4H)-one cannot be generated based on the available scientific evidence. The specific examples of interacting residues and modeling techniques listed in the query appear to be illustrative examples from studies on other molecules rather than established findings for the target compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Statistical Validation of QSAR Models and Applicability Domain Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov The reliability and predictive power of a QSAR model are highly dependent on rigorous statistical validation. nih.gov This process involves both internal and external validation techniques to ensure the model is robust, stable, and not a result of chance correlation. nih.govresearchgate.net
Internal Validation: Internal validation assesses the stability of a model using the training set data from which it was developed. researchgate.net The most common method is leave-one-out (LOO) cross-validation. researchgate.netresearchgate.net In this technique, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability is quantified by the cross-validated correlation coefficient (Q² or q²). A high Q² value (typically > 0.5) indicates good internal predictive power. researchgate.net
External Validation: External validation is a more stringent test of a model's predictive performance. It uses an external test set—compounds that were not used in the model's development—to assess its ability to predict the activity of new, untested chemicals. nih.gov This is crucial for confirming the model's utility in virtual screening and designing new compounds. nih.gov Key statistical metrics for external validation include the coefficient of determination (R²pred) between the observed and predicted activities of the test set compounds. researchgate.net An acceptable QSAR model should have an R²pred value greater than 0.5. researchgate.net
To further scrutinize the predictive capacity of QSAR models, additional parameters have been proposed. These include the r²m metric, which provides a stricter test of validation by penalizing a model for large differences between observed and predicted values. nih.govresearchgate.net Y-randomization is another critical test where the biological activity data is randomly shuffled to generate new QSAR models. researchgate.netmdpi.com A valid model should show very low correlation coefficients for the randomized data, confirming that the original model is not due to a chance correlation. mdpi.com
Applicability Domain (AD) Analysis: A QSAR model's predictions are only reliable for compounds that are structurally similar to those in the training set. The Applicability Domain (AD) defines this chemical space. mdpi.com It is essential to determine whether a new compound falls within the AD of a model before accepting its prediction. This ensures that the model is not being used for extrapolation, which can lead to unreliable results. Various methods exist to define the AD, often based on the range of molecular descriptors in the training set.
| Validation Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |
| Q² or q² (Cross-validated R²) | Measures the internal predictive ability of the model (LOO-CV). | > 0.5 |
| R²pred (External R²) | Measures the predictive ability for an external test set. | > 0.5 |
| r²m | A metric for external validation that penalizes for the difference between observed and predicted values. | > 0.5 |
Activity Cliffs Phenomenon in Benzoxazinone Series
The analysis of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry. Generally, it is assumed that small changes to a molecule's structure will result in small changes to its biological activity. However, this is not always the case. An "activity cliff" (AC) is defined as a pair or group of structurally similar compounds that exhibit a large and unexpected difference in potency against the same biological target. nih.govresearchgate.net
The study of activity cliffs is of significant interest as they highlight subtle chemical modifications that can drastically alter biological outcomes. nih.gov These SAR discontinuities can pose a challenge for traditional QSAR modeling, which relies on the principle of continuous and gradual changes. nih.govresearchgate.net
In the context of a benzoxazinone series, the presence of activity cliffs would mean that two closely related analogues, perhaps differing only by the position of a substituent or a minor structural change, could have vastly different inhibitory activities. For example, a slight modification to the 5-Bromo-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one scaffold might lead to a hundred-fold increase or decrease in potency.
Computational methods are employed to understand the molecular basis for these activity cliffs. For instance, theoretical analysis using advanced techniques like the fragment molecular orbital (FMO) method combined with the molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) approach has been used to study activity cliffs in other heterocyclic systems like benzofuranone inhibitors. nih.govresearchgate.net These quantum-chemical calculations can analyze the binding energies between the compounds and their target protein with high accuracy. nih.gov By decomposing the interaction energies, researchers can pinpoint the specific forces—such as electrostatic, van der Waals, or CH-π interactions—that are responsible for the sharp drop or rise in activity. nih.gov Such insights are invaluable for guiding drug design and avoiding "activity deserts" while optimizing lead compounds.
Comparative Modeling for Target Protein Structures
The biological activity of a compound like 5-Bromo-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one arises from its interaction with a specific biological target, typically a protein or enzyme. nih.gov Understanding this interaction at a three-dimensional level is key to structure-based drug design. While X-ray crystallography and NMR spectroscopy are the gold standards for determining protein structures, it is not always feasible to obtain an experimental structure for every protein of interest.
In such cases, comparative modeling , also known as homology modeling, provides a powerful alternative. researchgate.net This computational technique builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). researchgate.net The underlying principle is that proteins with similar sequences tend to adopt similar three-dimensional structures.
The process of comparative modeling involves several key steps:
Template Identification: Searching protein structure databases (like the Protein Data Bank or PDB) to find one or more known protein structures that have a significant sequence similarity to the target protein.
Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template protein.
Model Building: Building a 3D model of the target by copying the coordinates of the aligned residues from the template and modeling the non-aligned loops and side chains.
Model Refinement and Validation: Evaluating the quality of the generated model using various stereochemical and energy-based checks.
For the benzoxazinone class of compounds, which have shown potential as antimicrobial agents, the targets are often key microbial enzymes. nih.gov If the crystal structure of a specific target enzyme for 5-Bromo-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one is unknown, but a structure for a homologous enzyme from a different species exists, comparative modeling can be used to generate a reliable 3D model. This model can then be used in subsequent molecular docking studies to predict how the compound binds to its target, providing insights that can guide the design of more potent inhibitors. ijpsonline.com
Biological Activity and Structure Activity Relationship Sar Studies of Benzoxazinone Derivatives
Enzyme Inhibition Studies and Mechanistic Insights
The unique structural framework of benzoxazinones allows them to interact with diverse biological targets. Their activity is highly dependent on the nature and position of substituents on the bicyclic ring system.
Herpes Simplex Virus Type 1 (HSV-1) Protease:
Benzoxazinones have been identified as mechanism-based inhibitors of serine proteases, including the essential protease encoded by the UL26 gene of HSV-1. This viral enzyme is crucial for capsid maturation and is a target for antiviral therapy. The inhibitory action of benzoxazinones is proposed to occur through the formation of a stable acyl-enzyme complex with a key serine residue (Ser129) in the catalytic triad (B1167595) of the protease.
A study exploring the structure-activity relationships of benzoxazinone (B8607429) derivatives against HSV-1 protease revealed important insights. It was observed that in a series of compounds with a Cbz-alanine-derived side chain, increasing the size of the substituent at the 5-position of the benzoxazinone ring was detrimental to the inhibitory activity. nih.gov This suggests that the presence of a relatively large bromine atom at position 5 in 5-Bromo-1H-benzo[d] nih.govdaneshyari.comoxazin-2(4H)-one might reduce its potential as an HSV-1 protease inhibitor compared to analogs with smaller substituents at this position.
Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase:
The benzoxazinone core is a key feature of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. nih.govnih.gov NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the enzyme's polymerase activity.
Research into analogs of Efavirenz has involved modifying the substitution pattern on the aromatic ring of the benzoxazinone scaffold. Studies have shown that derivatives with a 5-fluoro or 6-nitro substitution can exhibit activity comparable to or better than Efavirenz itself. nih.gov While no specific data on a 5-bromo derivative was found in this context, these findings indicate that the electronic properties and size of the substituent at position 5 play a critical role in the interaction with the NNRTI binding pocket of HIV-1 RT. The electron-withdrawing nature of the bromine atom could influence the binding affinity.
Direct inhibition of cyclooxygenase (COX) enzymes by 1H-benzo[d] nih.govdaneshyari.comoxazin-2(4H)-one derivatives is not extensively documented in peer-reviewed literature. However, related research points towards an indirect influence on the prostaglandin (B15479496) synthesis pathway. A patent has described benzoxazinone derivatives as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). researchgate.net This enzyme functions downstream of COX-2 and is specifically responsible for converting the COX-2-derived PGH2 into prostaglandin E2 (PGE2), a key mediator of inflammation and pain. e-century.usnih.gov Inhibition of mPGES-1 is considered a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. e-century.usnih.gov The potential of 5-Bromo-1H-benzo[d] nih.govdaneshyari.comoxazin-2(4H)-one to act on this target would depend on how the 5-bromo substitution affects its binding to the mPGES-1 active site.
There is currently no available scientific literature demonstrating the inhibitory activity of compounds with the 1H-benzo[d] nih.govdaneshyari.comoxazin-2(4H)-one scaffold against human carbonic anhydrase (hCA) isoforms. Research on carbonic anhydrase inhibitors has explored other related heterocyclic structures, such as benzoxaboroles and benzoxepinones, which have shown promise as selective inhibitors of tumor-associated hCA isoforms IX and XII. nih.govnih.govrsc.orgfigshare.comnih.gov However, these findings are not directly applicable to the benzoxazinone class of compounds.
The enzyme Paraoxonase 1 (PON1) is a serum esterase associated with high-density lipoprotein (HDL) that plays a role in detoxifying organophosphates and protecting against lipid peroxidation. nih.govresearchgate.net A study investigating the effects of various coumarin (B35378) and benzoxazinone derivatives on human serum PON1 activity found that several compounds from these classes act as inhibitors. nih.govdaneshyari.comresearchgate.net
The study evaluated a series of 21 compounds, including benzoxazinone derivatives, and determined their half-maximal inhibitory concentrations (IC50). The results showed that all tested compounds inhibited PON1 to varying degrees. While coumarin derivatives were generally found to be more potent inhibitors in this specific study, the benzoxazinone derivatives also demonstrated inhibitory activity. researchgate.net The IC50 values for the tested benzoxazinone derivatives are presented in the table below. This indicates that the benzoxazinone scaffold is capable of interacting with the active site of PON1. The specific activity of 5-Bromo-1H-benzo[d] nih.govdaneshyari.comoxazin-2(4H)-one would be influenced by the presence and position of the bromo substituent, which was not part of the tested series in the cited study.
| Compound Type | Specific Derivative | IC50 (µM) |
|---|---|---|
| Benzoxazinone Derivative | Compound 17 | 40.33 |
| Benzoxazinone Derivative | Compound 18 | 156.40 |
| Benzoxazinone Derivative | Compound 19 | 543.70 |
Data sourced from a study on coumarin and benzoxazinone derivatives as PON1 inhibitors. The specific structures of compounds 17, 18, and 19 are detailed in the source publication. nih.govresearchgate.net
A review of the current scientific literature reveals no studies that have specifically investigated or identified 1H-benzo[d] nih.govdaneshyari.comoxazin-2(4H)-one derivatives as inhibitors of methionyl-tRNA synthetase (MRS). While MRS is a validated target for the development of antimicrobial agents, research has focused on other chemical scaffolds. nih.govnih.govnih.gov
Currently, there is no published research available that demonstrates the inhibition of DNA gyrase by compounds featuring the 1H-benzo[d] nih.govdaneshyari.comoxazin-2(4H)-one scaffold. The development of DNA gyrase inhibitors has been a significant area of antibacterial research, with a focus on classes such as fluoroquinolones and other heterocyclic systems like benzothiazoles and benzimidazoles. However, the potential of benzoxazinone derivatives for this target has not been reported.
CDK-5 Enzyme Inhibition
These findings, although not directly on the specified compound, indicate that the general heterocyclic structure shared by these molecules and 5-Bromo-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one can serve as a template for the design of CDK5 inhibitors. The specific impact of the bromo-substituent at the 5-position on the benzoxazinone ring in relation to CDK5 inhibition remains an area for future investigation.
Epidermal Growth Factor Receptor (EGFR) and Aromatase Inhibition
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a key target in oncology, as its overexpression or mutation is common in various cancers. Small molecule tyrosine kinase inhibitors are a major class of EGFR inhibitors. While no direct data exists for the EGFR inhibitory activity of 5-Bromo-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one , studies on other heterocyclic scaffolds, such as benzofuran (B130515), have shown promise. For example, certain benzofuran derivatives have displayed significant EGFR tyrosine kinase inhibitory activity. The structural similarities between benzofurans and benzoxazinones suggest that the latter could also be explored for potential EGFR inhibition.
Aromatase Inhibition
Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer. Non-steroidal aromatase inhibitors often feature nitrogen-containing heterocyclic rings that can interact with the heme iron of the enzyme. Research on benzoxazolinonic imidazoles has identified compounds that strongly inhibit human aromatase with IC₅₀ values in the nanomolar range. For instance, five such derivatives exhibited IC₅₀ values between 13–85 nM. Although specific studies on 5-Bromo-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one as an aromatase inhibitor are absent, the benzoxazinone core represents a scaffold that could be functionalized to achieve such activity.
Antimicrobial Properties and Antibacterial/Antifungal Efficacy
Benzoxazinone and related benzoxazine (B1645224) derivatives have garnered significant attention for their potential as antimicrobial agents, addressing the urgent need for new therapies to combat resistant pathogens. nih.gov
Several studies have demonstrated the broad-spectrum antibacterial activity of benzoxazinone derivatives. nih.gov These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, newly synthesized 2H-benzo[b] nih.govoxazin-3(4H)-one derivatives were tested against E. coli, S. aureus, and B. subtilis, with some compounds showing high activity across all strains. In another study, synthesized benzoxazine derivatives exhibited excellent antimicrobial activity against selected Gram-positive and Gram-negative bacteria. The specific contribution of a bromo-substituent at the 5-position of the benzoxazinone ring to antibacterial potency has not been specifically elucidated for 5-Bromo-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one , but structure-activity relationship studies on other benzoxazinones have shown that halogen substituents can influence biological activity. nih.gov
Antibacterial Activity of Benzoxazinone Derivatives
| Compound Class | Bacterial Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| 2H-benzo[b] nih.govoxazin-3(4H)-one derivatives | E. coli, S. aureus, B. subtilis | Compound 4e showed the highest activity across all strains. | |
| Symmetrical 1,3-benzoxazine derivatives | Two Gram-positive and two Gram-negative strains | Some compounds showed better activity than the standard drug streptomycin. | |
| Benzoxazine-6-sulfonamide derivatives | Gram-positive and Gram-negative bacteria | Several compounds showed low minimum inhibitory concentrations (MICs). |
The antifungal potential of the benzoxazinone scaffold has also been explored. Studies have reported the activity of these derivatives against various fungal pathogens. nih.gov For instance, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized and showed notable antifungal activity against several plant-pathogenic fungi. Specifically, compounds 5L and 5o were effective against G. zeae, while compound 5q showed outstanding inhibitory activity against P. sasakii. Another study on benzoxazine sulfonamide derivatives also reported antifungal activity. The presence of a halogen, such as the bromo group in 5-Bromo-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one , could modulate the antifungal potency, a hypothesis that warrants further investigation.
Antifungal Activity of Benzoxazinone Derivatives
| Compound Class | Fungal Strains Tested | Observed Activity (EC₅₀/MIC) | Reference |
|---|---|---|---|
| 1,4-benzoxazin-3-one acylhydrazone derivatives | G. zeae, P. sasakii, P. infestans | EC₅₀ values ranged from 15.37 to 26.77 µg/mL for the most active compounds. | |
| Benzoxazine-6-sulfonamide derivatives | Various fungi | MICs of 31.25 and 62.5 µg/mL for active compounds. | |
| Symmetrical 1,3-benzoxazine derivatives | A pathogenic fungus | Activity was compared to the standard drug nystatin. |
The precise mechanisms of antimicrobial action for benzoxazinone derivatives are still under investigation. However, some proposed mechanisms include the disruption of the bacterial cell membrane or the inhibition of essential metabolic pathways. nih.gov The structural features of these compounds allow for various interactions with microbial targets. One potential, though not yet directly proven for benzoxazinones, mechanism could involve the inhibition of transcriptional regulators like the TetR family of proteins, which are involved in controlling efflux pump expression, a common mode of antibiotic resistance.
Antitumor and Anticancer Potential of Benzoxazinone Scaffolds
The benzoxazinone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in various biologically active compounds. While specific anticancer studies on 5-Bromo-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one are not available, the general class of benzoxazinones and related benzofurans have been investigated for their antitumor potential. The ability of these scaffolds to be modified and interact with various biological targets makes them promising candidates for the development of new anticancer agents. For example, some benzofuran derivatives have shown potent inhibitory activity against various cancer cell lines. The exploration of benzoxazinone derivatives, including halogenated variants like 5-Bromo-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one , for their antiproliferative and apoptosis-inducing activities is a promising area for future cancer research.
In vitro Cell Line Studies (e.g., HCT116, MCF7, HePG-2)
The in vitro cytotoxic activity of benzoxazinone derivatives has been evaluated against various human cancer cell lines, demonstrating their potential as anticancer agents. nih.govnih.gov Studies have shown that these compounds can inhibit the proliferation of cell lines such as HCT116 (colon carcinoma), MCF7 (breast adenocarcinoma), and HePG-2 (liver hepatocellular carcinoma).
A study on a series of 4H-benzo[d] nih.govnih.govoxazines showed varying degrees of inhibition on breast cancer cell lines, including MCF-7, with IC50 values ranging from 0.30 to 157.4 µM. nih.gov Specifically, certain aryl-substituted benzoxazines demonstrated potent effects on cell proliferation. nih.gov For instance, a plastoquinone (B1678516) analogue, AQ-12, exhibited significant antiproliferative activity against HCT-116 and MCF-7 cells, with IC50 values of 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively. nih.gov This activity was notably more potent than the reference agent, cisplatin, in HCT-116 cells. nih.gov
The cytotoxic effects of benzoxazinone derivatives are not limited to breast and colon cancer. Research has also indicated their activity against liver cancer cells (HePG-2) and other cell lines like HeLa (cervical cancer). nih.govresearchgate.net For example, newly synthesized benzochromene derivatives showed significant antiproliferative activities against HePG-2 and HCT-29 (colon cancer) cells, with some derivatives exhibiting IC50 values of less than 10 µM. researchgate.net Furthermore, certain 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones displayed significant cytotoxic potential against HeLa cells. nih.gov
The structural features of these derivatives play a crucial role in their cytotoxic activity. For example, substitutions on the benzoxazinone core can significantly influence their potency. The presence of electron-donating groups, such as -OH, –OCH3, and –CH3, has been observed to enhance cytotoxic activity in some series of compounds. nih.gov
Table 1: In vitro Cytotoxic Activity of Selected Benzoxazinone Derivatives
| Compound/Derivative | Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 4H-benzo[d] nih.govnih.govoxazines | MCF-7 | 0.30 to 157.4 µM | nih.gov |
| AQ-12 (Plastoquinone analogue) | HCT-116 | 5.11 ± 2.14 μM | nih.gov |
| AQ-12 (Plastoquinone analogue) | MCF-7 | 6.06 ± 3.09 μM | nih.gov |
| Benzochromene derivatives | HePG-2 | <10 µM | researchgate.net |
| Benzochromene derivatives | HCT-29 | <10 µM | researchgate.net |
| 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones | HeLa | Inhibition of cell viability | nih.gov |
Interference with Cellular Signaling Pathways
Benzoxazinone derivatives exert their biological effects by interfering with various cellular signaling pathways, contributing to their anticancer and other pharmacological activities. One of the key mechanisms identified is the modulation of the c-Myc oncogene. nih.gov Certain benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA in a dose-dependent manner in several cancer cell lines. nih.gov This downregulation of c-Myc, a critical regulator of cell proliferation and growth, is a potential cause of the observed in vitro inhibition of cancer cell proliferation. nih.gov Further investigation at the molecular level revealed that these compounds can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene, which may regulate its overexpression. nih.gov
In addition to targeting c-Myc, some benzoxazinone derivatives have been found to influence other critical cellular pathways. For example, certain benzochromene derivatives were observed to elevate the expression of the tumor suppressor protein p53 and caspase-3, a key enzyme in the apoptotic cascade. researchgate.net This suggests that these compounds can induce apoptosis, or programmed cell death, in cancer cells. Furthermore, some of these derivatives were found to reduce the concentration of topoisomerase II, an enzyme essential for DNA replication and repair. researchgate.net
The antioxidant potential of some benzoxazinone analogues also contributes to their biological activity, which can be correlated with their cytotoxic effects. nih.gov The generation of reactive oxygen species (ROS) has been suggested as a possible mechanism of action for some 4H-benzo[d] nih.govnih.govoxazines, leading to cell proliferation inhibition. nih.gov
Agrochemical Applications and Phytotoxic Effects
Benzoxazinones are naturally occurring compounds in certain plants and have garnered significant interest for their potential use in agriculture due to their phytotoxic properties. nih.govnih.gov
Development as Natural Herbicides and Allelochemicals
Benzoxazinones are recognized as plant allelochemicals, compounds that influence the growth, survival, and reproduction of other organisms. nih.gov They play a role in the defense mechanisms of plants like Gramineae, Ranunculaceae, and Scrophulariaceae. nih.gov This inherent phytotoxicity has made them promising candidates for the development of natural herbicides. nih.gov The degradation of natural benzoxazinones like DIBOA and DIMBOA can lead to the formation of highly phytotoxic compounds such as APO and AMPO, which are effective in preventing the growth of certain weeds. mdpi.com
Research has focused on synthesizing new benzoxazinone derivatives to enhance their herbicidal efficacy. nih.gov By modifying the chemical structure, particularly by enhancing lipophilicity, scientists aim to improve the penetration and effectiveness of these compounds as herbicides. nih.gov This approach is crucial in modern agrochemical design to achieve a balance between aqueous solubility and lipophilicity for optimal phytotoxicity. nih.gov
Effects on Problematic Weeds (e.g., Avena fatua, Lolium rigidum)
The phytotoxic effects of benzoxazinone derivatives have been tested against several problematic weed species. For instance, sulfur-containing analogues of benzoxazinones have demonstrated inhibitory effects on the root growth of Lolium rigidum (rigid ryegrass). mdpi.com These synthetic derivatives showed more pronounced inhibition against dicotyledonous weeds compared to monocotyledonous ones at higher concentrations. mdpi.com
The introduction of an aliphatic group at the C2 position of 1,4-benzothiazinones, a sulfur analogue of benzoxazinones, resulted in higher inhibitory activity. mdpi.com This highlights the importance of specific structural modifications in targeting particular weed species.
Antifeedant and Insecticidal Activities
Beyond their herbicidal properties, benzoxazinone derivatives have also been explored for their potential as antifeedants and insecticides. nih.gov The core structure of benzoxazinones has served as a template for creating compounds with insecticidal properties. nih.gov The development of nereistoxin (B154731) insecticides, for example, was based on an animal toxin and has proven effective against various insect pests. nih.gov The combination of a benzothiazole (B30560) and pyridine (B92270) structure has been shown to increase the antifeedant activity of the resulting compounds. mdpi.com
Receptor Antagonism and Modulation
Benzoxazinone derivatives have been identified as potent modulators of various receptors, indicating their therapeutic potential beyond cancer and agriculture.
Specifically, certain benzoxazinone derivatives have been developed as selective nonsteroidal mineralocorticoid receptor (MR) antagonists. nih.govacs.org MR blockade is a promising therapeutic approach for cardiovascular diseases. nih.govacs.org Through scaffold hopping and optimization, benzoxazin-3-one (B8392483) derivatives with a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position were identified as highly potent and selective MR antagonists. nih.govacs.org
Furthermore, other benzoxazinone derivatives have been investigated for their activity as β2-adrenoceptor agonists. nih.govnih.gov Novel 5-hydroxy-4H-benzo nih.govmsa.edu.egoxazin-3-one derivatives have been identified as potent and full agonists of the β2-adrenoceptor, with high selectivity over the β1-adrenoceptor. nih.gov Molecular modeling suggests that the interaction between the carboxylic acid group of these compounds and a specific lysine (B10760008) residue in the β2-receptor is responsible for this high selectivity. nih.gov One such compound demonstrated a complete reversal of acetylcholine-induced bronchoconstriction in an in vivo model, highlighting its potential for treating respiratory diseases. nih.gov Additionally, some benzoxazine derivatives have been patented as integrin receptor antagonists. google.com
Mineralocorticoid Receptor (MR) Antagonism
The blockade of the mineralocorticoid receptor (MR) is a significant therapeutic strategy for managing cardiovascular conditions like hypertension and congestive heart failure. acs.org In the quest for novel, nonsteroidal MR antagonists with high potency and selectivity, researchers have identified benzoxazin-3-one derivatives as a promising class of compounds. acs.orgnih.gov
A notable study identified a series of benzoxazin-3-one derivatives as potent and selective MR antagonists, starting from a high-throughput screening (HTS) hit, 6-(7H- acs.orgnih.govgoogle.comtriazolo[3,4-b] acs.orggoogle.comnih.govthiadiazin-6-yl)-2H-1,4-benzoxazin-3(4H)-one. acs.org Through a process of lead generation and optimization, which involved crystal structure-based design and docking models, a 1,2-diaryl framework was identified as crucial for high binding affinity. acs.orgnih.gov
Further optimization led to the discovery of benzoxazin-3-one derivatives with a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position of the benzoxazinone core. acs.org Among these, compound 14n , 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one, demonstrated particularly high potency and selectivity. acs.orgnih.gov This compound also showed a significant antihypertensive effect in a deoxycorticosterone acetate-salt hypertensive rat model, underscoring its potential for further pharmacological development. acs.orgnih.gov The development of such nonsteroidal MRAs is seen as a promising advancement, potentially offering a better benefit-risk ratio compared to traditional steroidal MRAs. nih.gov
Table 1: In Vitro Activity of Key Benzoxazin-3-one Derivatives as MR Antagonists
| Compound | Structure | MR Binding Affinity (IC50, nM) | MR Antagonistic Activity (IC50, nM) |
| HTS Hit (1a) | 6-(7H- acs.orgnih.govgoogle.comtriazolo[3,4-b] acs.orggoogle.comnih.govthiadiazin-6-yl)-2H-1,4-benzoxazin-3(4H)-one | 130 | 180 |
| Optimized Lead (14n) | 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one | 1.8 | 3.7 |
Data sourced from a study on the identification of benzoxazin-3-one derivatives as novel MR antagonists. acs.org
Potential in Neurotransmitter System Modulation
Beyond their cardiovascular applications, benzoxazinone derivatives have shown potential in modulating neurotransmitter systems. Specifically, a series of 3,4-dihydro-2H-benzoxazinones has been identified for their dual activity as high-affinity antagonists for the serotonin (B10506) 5-HT(1A) receptor and potent inhibitors of serotonin reuptake.
A study that began with a high-throughput screening hit led to the development of several potent compounds. The 5-(2-methyl)quinolinyloxy derivative, for instance, exhibited high affinities for the 5-HT(1A/1B/1D) receptors, coupled with low intrinsic activity and potent inhibition of the serotonin reuptake site, with a pKi of 8.2. This particular compound also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the brain in rat models. Such a dual-action profile is of significant interest for the development of novel antidepressants and anxiolytics.
Table 2: Neurotransmitter Receptor Activity of a Representative 3,4-Dihydro-2H-benzoxazinone Derivative
| Compound | Target | Activity (pKi) | Functional Profile |
| 5-(2-methyl)quinolinyloxy derivative | 5-HT1A Receptor | 8.2 | Antagonist |
| 5-HT Reuptake Site | 8.2 | Inhibitor |
Data is based on a study of 3,4-dihydro-2H-benzoxazinones as 5-HT(1A) receptor antagonists and serotonin reuptake inhibitors.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance
The biological activity of benzoxazinone derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding these relationships is critical for designing compounds with improved potency, selectivity, and pharmacokinetic profiles.
Impact of Substituent Effects (e.g., hydrophobic, polarizable groups, position of bromine)
SAR studies have revealed several key trends regarding substituent effects on the benzoxazinone scaffold. In the context of α-chymotrypsin inhibition, it was observed that the presence of substituents on the benzene (B151609) ring of the benzoxazinone core tends to reduce the inhibitory potential. nih.gov However, when considering substituents on a phenyl group attached to the benzoxazinone, a different pattern emerges. For instance, the inhibitory potential was found to increase with halogen substitution in the order of fluoro > chloro > bromo. nih.gov This suggests that for this particular target, smaller, more electronegative halogens are preferred.
Furthermore, the position of substitution plays a crucial role. For compounds with strong electron-donating or electron-withdrawing groups on the phenyl substituent, the inhibitory potential followed the order of ortho > meta > para. nih.gov This indicates that the proximity of the substituent to the point of attachment to the benzoxazinone core significantly influences the biological activity. In the development of nonsteroidal MR antagonists, the introduction of a 1,2-diaryl framework at the 6-position of the benzoxazin-3-one was found to be a key structural feature for high binding affinity. acs.orgnih.gov Specifically, a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety proved to be highly effective. acs.org The presence of hydrophobic and polarizable groups, such as the trifluoromethyl group, can significantly impact binding interactions within the receptor pocket. The bromine atom, being a hydrophobic and polarizable group, can also be expected to influence activity, although specific SAR data for 5-bromo-1H-benzo[d] acs.orgnih.govoxazin-2(4H)-one in the context of MR antagonism or neurotransmitter modulation is not extensively detailed in the available literature. However, the general principles of substituent effects suggest that its electronic and steric properties would play a significant role in its biological profile.
Scaffold Hopping and Optimization Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical scaffolds with similar or improved biological activity compared to a known active compound. This approach was successfully employed in the development of the potent benzoxazin-3-one based MR antagonists. acs.orgnih.gov Starting from an initial HTS hit with a triazolothiadiazine moiety, scaffold hopping led to the identification of the more promising 1,2-diarylpyrazolyl-substituted benzoxazin-3-one scaffold. acs.org This new scaffold demonstrated superior potency and selectivity.
This optimization process is a clear example of how rational drug design, informed by structural biology and computational modeling, can lead to significant improvements in the therapeutic potential of a compound series. acs.orgnih.gov While not directly involving the 5-bromo-1H-benzo[d] acs.orgnih.govoxazin-2(4H)-one, this example illustrates a key strategy that could be applied to further develop and optimize benzoxazinone-based compounds for various therapeutic targets.
Advanced Characterization Techniques in Benzoxazinone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
¹H NMR for Proton Environment Analysis
Detailed ¹H NMR data for 5-Bromo-1H-benzo[d] Current time information in Las Vegas, NV, US.rasayanjournal.co.inoxazin-2(4H)-one is not extensively available in the public domain. Typically, a ¹H NMR spectrum would reveal the chemical shifts, multiplicities, and coupling constants for the protons on the aromatic ring and the methylene (B1212753) (-CH₂-) and amine (-NH-) protons of the oxazinone ring. The expected signals would correspond to the three aromatic protons, influenced by the bromine atom and the fused ring system, as well as the protons of the -CH₂-O- and -NH-C=O groups within the heterocyclic structure.
¹³C NMR for Carbon Skeleton Elucidation
Similar to ¹H NMR, specific experimental ¹³C NMR data for 5-Bromo-1H-benzo[d] Current time information in Las Vegas, NV, US.rasayanjournal.co.inoxazin-2(4H)-one is not readily found in published literature. A ¹³C NMR spectrum would be crucial for confirming the carbon framework of the molecule. It would show distinct signals for the eight carbon atoms, including the six carbons of the benzene (B151609) ring (with the carbon attached to the bromine atom showing a characteristic shift) and the two carbons of the oxazinone ring (the methylene carbon and the carbonyl carbon).
2D NMR Techniques for Comprehensive Structural Confirmation
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assembling the complete molecular structure. COSY experiments would establish the connectivity between adjacent protons, particularly on the aromatic ring. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D NMR spectra. Due to the scarcity of primary literature on this specific compound, experimental 2D NMR data is not available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of a molecule. For 5-Bromo-1H-benzo[d] Current time information in Las Vegas, NV, US.rasayanjournal.co.inoxazin-2(4H)-one (C₈H₆BrNO₂), the expected molecular weight is approximately 228.05 g/mol , which would be confirmed by the molecular ion peak [M]⁺ in the mass spectrum. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). Fragmentation patterns would likely involve the loss of small molecules such as CO or CO₂ from the oxazinone ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of 5-Bromo-1H-benzo[d] Current time information in Las Vegas, NV, US.rasayanjournal.co.inoxazin-2(4H)-one, characteristic absorption bands would be expected. These would include a strong absorption for the carbonyl (C=O) group of the cyclic carbamate (B1207046) (urethane) typically in the range of 1700-1750 cm⁻¹, N-H stretching vibrations around 3200-3400 cm⁻¹, and C-O stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. While specific published methods for 5-Bromo-1H-benzo[d] Current time information in Las Vegas, NV, US.rasayanjournal.co.inoxazin-2(4H)-one are not detailed, general chromatographic procedures for related benzoxazinone (B8607429) derivatives often involve column chromatography on silica (B1680970) gel. A typical elution system might use a gradient of hexane (B92381) and ethyl acetate (B1210297) to separate the desired product from starting materials and by-products. The purity of the isolated compound would then be verified by methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), where the compound should appear as a single spot or peak.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental technique for monitoring the progress of chemical reactions and assessing the purity of the resulting products. In the context of the synthesis of 5-Bromo-1H-benzo[d] ias.ac.innih.govoxazin-2(4H)-one, TLC is employed to distinguish the product from starting materials and any potential by-products.
The separation on a TLC plate is governed by the differential partitioning of the analyte between the stationary phase (typically silica gel) and the mobile phase (an organic solvent or a mixture of solvents). The choice of the mobile phase is critical for achieving good separation. For compounds with moderate polarity like benzoxazinone derivatives, a mixture of a non-polar solvent and a more polar solvent is often effective. While specific Rf values are highly dependent on the exact conditions (plate manufacturer, layer thickness, and chamber saturation), a typical mobile phase system for related benzoxazolone derivatives involves a mixture of hexane and ethyl acetate. For 5-chloro-1,3-benzoxazol-2(3H)-one, a mobile phase of hexane:ethyl acetate (3:2) has been reported. Due to the similar nature of the chloro and bromo substituents, a comparable solvent system is expected to be effective for 5-Bromo-1H-benzo[d] ias.ac.innih.govoxazin-2(4H)-one.
Table 1: Illustrative TLC Data for a Related Benzoxazinone Derivative This data is for a related compound and serves as a likely starting point for the analysis of 5-Bromo-1H-benzo[d] ias.ac.innih.govoxazin-2(4H)-one.
| Compound | Mobile Phase (v/v) | Stationary Phase | Rf Value |
| 5-chloro-1,3-benzoxazol-2(3H)-one | Hexane:Ethyl Acetate (3:2) | Silica Gel | ~0.5 |
Spots on the TLC plate can be visualized under UV light, as the conjugated aromatic system of the benzoxazinone core allows for UV absorbance.
Flash Chromatography
For the purification of 5-Bromo-1H-benzo[d] ias.ac.innih.govoxazin-2(4H)-one on a larger scale than what is feasible with preparative TLC, flash chromatography is the method of choice. This technique utilizes a column packed with a stationary phase (commonly silica gel) and applies pressure to force the solvent through the column, leading to a faster and more efficient separation.
The selection of the eluent for flash chromatography is typically guided by prior TLC analysis. A solvent system that provides an Rf value of approximately 0.2-0.4 for the desired compound on a TLC plate is often optimal for column separation. Therefore, a gradient elution starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate is a common strategy. This allows for the elution of non-polar impurities first, followed by the target compound, and finally any more polar by-products. For many organic compounds of low to medium polarity, a mobile phase of alkane (like hexane or heptane) and ethyl acetate is a standard choice for silica gel chromatography.
Table 2: General Eluent System for Flash Chromatography of Benzoxazinone Derivatives
| Stationary Phase | Eluent System | Compound Polarity Suitability |
| Silica Gel | Hexane/Ethyl Acetate Gradient | Low to medium polarity organic compounds |
| Silica Gel | Dichloromethane/Methanol (B129727) Gradient | Medium to high polarity organic compounds |
The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified 5-Bromo-1H-benzo[d] ias.ac.innih.govoxazin-2(4H)-one.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The benzoxazinone ring system, with its fused aromatic and heterocyclic components, contains π-electrons that can undergo electronic transitions upon absorption of UV radiation.
The absorption of UV light promotes an electron from a lower energy molecular orbital to a higher energy one. In organic molecules with conjugated systems, the most common transitions are from a π bonding orbital to a π* antibonding orbital (π → π) and from a non-bonding orbital (n) to a π antibonding orbital (n → π*). shu.ac.uk
For benzoxazinone derivatives, theoretical studies on similar structures have shown that absorption of UV radiation can induce intramolecular electronic transitions, often of the n→π* type. ias.ac.in The spectrum of 5-Bromo-1H-benzo[d] ias.ac.innih.govoxazin-2(4H)-one is expected to exhibit characteristic absorption maxima (λmax). The presence of the bromine atom, an auxochrome, on the benzene ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzoxazinone, due to its electron-donating effect through resonance and its ability to extend the conjugation.
While the precise λmax values for 5-Bromo-1H-benzo[d] ias.ac.innih.govoxazin-2(4H)-one require experimental determination, analysis of related benzoxazinone structures provides insight into the expected spectral features. The electronic spectrum is a key fingerprint for the compound and can be used to confirm its identity and quantify its concentration in solution using the Beer-Lambert law. The transitions observed are characteristic of the conjugated π-system of the molecule. libretexts.org
Table 3: Expected Electronic Transitions for 5-Bromo-1H-benzo[d] ias.ac.innih.govoxazin-2(4H)-one based on General Principles
| Transition Type | Expected Wavelength Region (nm) | Description |
| π → π | 200 - 400 | Involves the excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic and heterocyclic rings. |
| n → π | 300 - 500 | Involves the excitation of a non-bonding electron (from oxygen or nitrogen atoms) to a π antibonding orbital. |
It is important to note that the solvent used can influence the position of the absorption bands. Polar solvents can lead to shifts in the absorption maxima due to interactions with the ground and excited states of the molecule. uobabylon.edu.iq
Future Directions and Research Opportunities for 5 Bromo 1h Benzo D 7 8 Oxazin 2 4h One
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity
The synthesis of benzoxazinone (B8607429) scaffolds is a well-established field, with numerous methods available for creating the core structure and its derivatives. nih.govresearchgate.netrsc.org However, the development of novel synthetic pathways for 5-Bromo-1H-benzo[d] nih.govsigmaaldrich.comoxazin-2(4H)-one that offer enhanced efficiency, selectivity, and greener reaction conditions remains a critical area of research.
Future synthetic explorations could focus on:
Microwave-assisted synthesis: This technique has been shown to be effective for preparing various benzoxazinone derivatives, often leading to shorter reaction times and improved yields. sigmaaldrich.com Applying and optimizing microwave-assisted protocols for the synthesis of the 5-bromo derivative could offer a more efficient route.
Flow chemistry: Continuous flow synthesis can provide better control over reaction parameters, leading to higher purity and scalability. Investigating the synthesis of 5-Bromo-1H-benzo[d] nih.govsigmaaldrich.comoxazin-2(4H)-one using flow chemistry could be a significant step towards industrial-scale production.
Catalytic methods: The use of novel catalysts, such as metal-based or organocatalysts, could lead to more selective and efficient synthetic routes. For instance, palladium-catalyzed reactions have been employed for the synthesis of related heterocyclic compounds. mdpi.com
One-pot reactions: Developing one-pot syntheses from readily available starting materials would streamline the production process, reduce waste, and lower costs. researchgate.net
A two-step approach has been proposed for the efficient synthesis of 1H-benzo[d] nih.govsigmaaldrich.comoxazine-2,4-diones, which could be adapted for the 5-bromo analog. researchgate.net This method utilizes urethane-type groups as the source of the carbonyloxy group and thionyl chloride to promote cyclization. nih.govresearchgate.netrsc.org
In-Depth Mechanistic Understanding of Biological Activities at a Molecular Level
While the biological activities of benzoxazinones as a class are known, including their roles as herbicides and their potential as therapeutic agents, the specific molecular mechanisms of 5-Bromo-1H-benzo[d] nih.govsigmaaldrich.comoxazin-2(4H)-one are not yet fully elucidated. globalresearchonline.net Future research should aim to understand how the bromine atom at the 5-position influences the compound's interaction with biological targets.
Key research questions to address include:
Target identification: What are the primary molecular targets of 5-Bromo-1H-benzo[d] nih.govsigmaaldrich.comoxazin-2(4H)-one in various organisms, such as plants, fungi, and human cells? Studies on related benzoxazinone derivatives have identified enzymes like α-chymotrypsin as potential targets. nih.gov
Enzyme inhibition kinetics: Detailed kinetic studies are needed to understand how this compound inhibits its target enzymes. For other benzoxazinones, various types of inhibition have been observed. nih.gov
Structure-activity relationship (SAR) studies: A systematic investigation of how modifications to the benzoxazinone scaffold, particularly the position and nature of the halogen substituent, affect biological activity is crucial. Preliminary studies on other halogenated benzoxazinones have shown that the position of the halogen can significantly impact inhibitory potential. nih.gov
Cellular uptake and metabolism: Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems is essential for developing it for any practical application.
Mechanistic studies on related compounds have shown that they can induce an S phase block and increase the pre-G1 population in cancer cells, suggesting an antiproliferative effect. nih.gov It would be valuable to investigate if 5-Bromo-1H-benzo[d] nih.govsigmaaldrich.comoxazin-2(4H)-one exhibits similar properties.
Rational Design of Targeted Benzoxazinone Derivatives through Integrated Computational and Synthetic Approaches
The rational design of novel benzoxazinone derivatives with improved potency and selectivity is a highly promising area of research. By integrating computational modeling with synthetic chemistry, it is possible to design and create new molecules with desired properties. nih.govgoogle.com
Future research in this area could involve:
Molecular docking and dynamics simulations: These computational tools can be used to predict the binding modes of 5-Bromo-1H-benzo[d] nih.govsigmaaldrich.comoxazin-2(4H)-one and its analogs to their biological targets. This can help in understanding the key interactions and in designing more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models can be developed to correlate the structural features of benzoxazinone derivatives with their biological activities. This can aid in the design of new compounds with enhanced properties.
Fragment-based drug design: This approach involves identifying small molecular fragments that bind to the target and then linking them together to create more potent lead compounds.
Synthesis of focused libraries: Based on the insights from computational studies, focused libraries of 5-bromo-benzoxazinone derivatives can be synthesized and screened for their biological activities.
The development of a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold has demonstrated the potential of rational design in creating potent anticancer agents. nih.gov A similar approach could be applied to the 5-bromo derivative.
Diversification of Agrochemical and Material Science Applications
While benzoxazinones have been primarily investigated for their herbicidal properties, there is significant potential to diversify their applications into other areas of agrochemicals and material science. globalresearchonline.net
Potential future applications include:
Fungicides and insecticides: Certain brominated aromatic compounds have shown fungicidal and insecticidal properties. nih.gov Investigating the potential of 5-Bromo-1H-benzo[d] nih.govsigmaaldrich.comoxazin-2(4H)-one and its derivatives as antifungal or insecticidal agents could open up new avenues for crop protection.
Flame retardants: Brominated compounds are widely used as flame retardants in polymers. nih.gov The incorporation of the 5-bromo-benzoxazinone moiety into polymer backbones could enhance their fire-resistant properties.
Liquid crystals: The unique optical and dielectric properties of bromobenzene (B47551) derivatives make them suitable for use in liquid crystal displays. nih.gov The potential of 5-Bromo-1H-benzo[d] nih.govsigmaaldrich.comoxazin-2(4H)-one in this area warrants investigation.
Chemical sensors: The redox properties of bromobenzene-based compounds suggest their potential use as sensing materials for the detection of various analytes. nih.gov
A patent for herbicidal benzoxazinones includes structures with halogen substitutions, indicating the commercial interest in this class of compounds for agricultural applications. nih.gov
Application of Emerging Analytical Technologies for Advanced Characterization
The comprehensive characterization of 5-Bromo-1H-benzo[d] nih.govsigmaaldrich.comoxazin-2(4H)-one and its derivatives is crucial for understanding their properties and behavior. The application of emerging analytical technologies can provide deeper insights into their structure, purity, and interactions.
Future research should leverage techniques such as:
High-resolution mass spectrometry (HRMS): For accurate mass determination and structural elucidation of the parent compound and its metabolites.
Advanced NMR techniques: Including 2D NMR (COSY, HSQC, HMBC) to unambiguously assign the structure and conformation of new derivatives.
X-ray crystallography: To determine the single-crystal structure of the compound and its complexes with biological targets, providing a detailed view of the molecular interactions.
Hyphenated techniques (e.g., LC-MS/MS, GC-MS): For the sensitive and selective detection and quantification of the compound in complex matrices, such as environmental samples or biological tissues.
The use of such advanced analytical methods is essential for quality control in synthesis and for detailed mechanistic and metabolic studies.
Integration of Systems Biology Approaches in Chemical Biology Research on Benzoxazinones
Systems biology offers a holistic approach to understanding the complex interactions of small molecules within biological systems. Integrating systems biology with chemical biology research on benzoxazinones can provide a comprehensive picture of their effects.
Future research directions include:
Transcriptomics and proteomics: To study the global changes in gene and protein expression in response to treatment with 5-Bromo-1H-benzo[d] nih.govsigmaaldrich.comoxazin-2(4H)-one. This can help in identifying the pathways and networks affected by the compound.
Metabolomics: To analyze the changes in the metabolic profile of an organism upon exposure to the compound, providing insights into its mode of action and potential off-target effects.
Network pharmacology: To construct and analyze the interaction networks between the compound, its targets, and the associated diseases. This can help in identifying new therapeutic indications and potential drug combinations.
Chemical genetics: To use the compound as a probe to study biological processes and to identify the genes and pathways that are essential for its activity.
By adopting a systems-level perspective, researchers can gain a deeper understanding of the multifaceted roles of 5-Bromo-1H-benzo[d] nih.govsigmaaldrich.comoxazin-2(4H)-one and accelerate its development for various applications.
Q & A
Q. Why do certain derivatives exhibit unexpected solubility profiles despite similar structures?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
